molecular formula C21H28FN3O3 B12778085 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- CAS No. 102395-38-0

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl-

Cat. No.: B12778085
CAS No.: 102395-38-0
M. Wt: 389.5 g/mol
InChI Key: ZEQVNKTZOPEFPB-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through one common atom. The presence of the p-fluorobenzoyl group and the isopropyl and methyl substituents further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework.

    Introduction of Substituents: The p-fluorobenzoyl group, isopropyl, and methyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides and fluorobenzoyl chloride.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl): Similar structure but different substituents.

    1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-: Another spirocyclic compound with different substituents.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-1-isopropyl-3-methyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102395-38-0

Molecular Formula

C21H28FN3O3

Molecular Weight

389.5 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H28FN3O3/c1-15(2)25-20(28)23(3)19(27)21(25)10-13-24(14-11-21)12-4-5-18(26)16-6-8-17(22)9-7-16/h6-9,15H,4-5,10-14H2,1-3H3

InChI Key

ZEQVNKTZOPEFPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)N(C(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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